1-(1-Butyltetrazol-5-yl)-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea
Overview
Description
1-(1-Butyltetrazol-5-yl)-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, an oxazolidinone moiety, and a urea linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Butyltetrazol-5-yl)-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea typically involves multiple steps, starting with the formation of the tetrazole ring. This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The oxazolidinone moiety can be synthesized via the reaction of an amino alcohol with phosgene or its derivatives. Finally, the urea linkage is formed by reacting the intermediate compounds with an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be employed to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-Butyltetrazol-5-yl)-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: The oxazolidinone moiety can be reduced to form amino alcohol derivatives.
Substitution: The urea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while reduction of the oxazolidinone moiety can produce amino alcohols.
Scientific Research Applications
1-(1-Butyltetrazol-5-yl)-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Butyltetrazol-5-yl)-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. The oxazolidinone moiety may interact with proteins or nucleic acids, influencing their function. The urea linkage can form hydrogen bonds with various biomolecules, stabilizing the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1-Butyltetrazol-5-yl)-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
1-(1-Butyltetrazol-5-yl)-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]thiourea: Contains a thiourea linkage instead of a urea linkage.
Uniqueness
1-(1-Butyltetrazol-5-yl)-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea is unique due to its combination of a tetrazole ring, oxazolidinone moiety, and urea linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(1-butyltetrazol-5-yl)-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N7O3/c1-2-3-5-18-9(14-15-16-18)13-10(19)12-4-6-17-7-8-21-11(17)20/h2-8H2,1H3,(H2,12,13,14,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIXAOFPPCETBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=N1)NC(=O)NCCN2CCOC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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